1,8-Bis(diphenylphosphino)naphthalene

bite angle chelate effect palladium catalysis

1,8-Bis(diphenylphosphino)naphthalene (dppn) features a rigid naphthalene backbone enforcing a fixed P–P distance (3.05 Å) and ~90° natural bite angle, eliminating ligand reorganization energy that limits flexible diphosphines. This pre-organized geometry delivers 45% conversion in reductive carbonylation of nitroarenes (vs dppp 30%, dppe 10%), a 73-fold potency enhancement over cisplatin (Ir3 IC₅₀ 0.14 μM vs 10.2 μM), and precisely tuned OLED emission at 532 nm with 78% TADF. Procure at ≥95% purity for high-throughput screening or medicinal chemistry where rigid scaffolding stabilizes catalytic intermediates.

Molecular Formula C34H26P2
Molecular Weight 496.5 g/mol
CAS No. 153725-04-3
Cat. No. B1270871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis(diphenylphosphino)naphthalene
CAS153725-04-3
Molecular FormulaC34H26P2
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C34H26P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H
InChIKeyQOXZKPURCFVBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,8-Bis(diphenylphosphino)naphthalene (dppn) for Specialized Coordination and Catalysis


1,8-Bis(diphenylphosphino)naphthalene (CAS 153725-04-3; dppn) is a rigid, peri-substituted bidentate phosphine ligand characterized by a naphthalene backbone that enforces a fixed P–P spatial orientation. The two phosphorus atoms are separated by approximately 3.05 Å in the free ligand, well below the sum of van der Waals radii (3.80 Å), creating significant steric strain [1]. This pre-organized geometry distinguishes dppn from flexible aliphatic diphosphines (e.g., dppe, dppp) and even many aromatic diphosphines [2]. The ligand forms stable chelate complexes with a range of transition metals including Pd, Pt, Au, Ru, Os, and Ir [3]. Standard commercial specifications include molecular weight 496.53 g/mol, melting point ~210 °C, and typical purity ≥95% .

Why dppn Cannot Be Replaced by dppe, dppf, or Xantphos Without Compromising Performance


Generic substitution of dppn with structurally similar diphosphines such as dppe (flexible ethane bridge), dppf (ferrocene hinge), or Xantphos (wide xanthene bite) fundamentally alters metal complex geometry, catalytic activity, and spectroscopic properties. dppn's rigid naphthalene peri-substitution enforces a natural bite angle of approximately 90° upon coordination, a geometry inaccessible to flexible backbones [1]. This rigidity significantly reduces the entropic penalty of chelation compared to ligands with conformational degrees of freedom [2]. In catalytic cycles requiring interconversion between Pd(0) and Pd(II) geometries, dppn's fixed bite angle eliminates the ligand reorganization energy that compromises turnover in flexible systems [3]. Furthermore, the ligand's high steric congestion around the phosphorus centers confers kinetic stability to metal complexes that is not achievable with less encumbered diphosphines, directly impacting catalyst longevity [4].

Comparative Performance Evidence: Quantifying dppn Differentiation


Rigidity and Pre-Organization: dppn vs. dppe and dppp

In palladium-catalyzed reductive carbonylation of nitrobenzene, the catalytic activity of dppn-derived Pd catalysts was directly compared to those derived from dppe, dppp, dppb, dppf, and other bidentate phosphines under identical conditions (80 °C, 60 bar CO, 6 h) [1]. dppn exhibited a distinct activity profile attributed to its fixed bite angle of ~90°, which optimally stabilizes both Pd(II) and Pd(0) intermediates in the catalytic cycle, whereas flexible ligands like dppe (bite angle ~85°) and dppp (~91°) require reorganization energy during the geometric changes between oxidation states [2].

bite angle chelate effect palladium catalysis ligand design

Cytotoxic Potency: Ir-dppn vs. Ir-dppbz and Cisplatin in A549 Cells

In a comparative study of half-sandwich iridium and ruthenium anticancer complexes bearing dppn versus dppbz (1,2-bis(diphenylphosphino)benzene), the most potent iridium complex (Ir3) bearing dppn exhibited an IC₅₀ value of 0.14 μM against A549 lung cancer cells, representing a 73-fold improvement in potency relative to cisplatin (IC₅₀ = 10.2 μM) under identical assay conditions [1]. The dppn-bearing Ir complex also displayed a distinct mechanism of action, accumulating in lysosomes and inducing caspase-dependent cell death via lysosomal membrane permeabilization, whereas cisplatin acts primarily through nuclear DNA adduct formation [2].

anticancer iridium cytotoxicity theranostics

Reactivity Differentiation: [Pd(dppn)Cl₂] Mediates C–C Coupling Not Observed with dppf

In a direct reactivity comparison under identical conditions (triethylamine, ethanol, room temperature), the complex [Pd(dppn)Cl₂] mediated the oxidative homocoupling of phenylacetylene (PhC≡CH) to generate the η²-PhC≡C–C≡CPh ligand, a transformation not observed for the analogous [Pd(dppf)Cl₂] complex [1]. This divergent reactivity is attributed to the unique steric environment imposed by the dppn ligand, which facilitates the bimetallic pathway required for alkyne C–C bond formation [2].

C–C coupling palladium alkyne mechanism

Photoluminescence Tuning: dppn-Au TADF vs. dppe-Au and Xantphos-Au

In a series of bis(diphosphine)-gold(I) complexes designed as thermally activated delayed fluorescence (TADF) emitters, the dppn-containing complex exhibited an emission maximum at 532 nm with a TADF contribution of 78% at room temperature, whereas the dppe analogue emitted at 495 nm (TADF contribution 67%) and the Xantphos analogue emitted at 558 nm (TADF contribution 84%) under identical measurement conditions [1]. The modulation of emission wavelength by approximately 37 nm (dppe → dppn) and 26 nm (dppn → Xantphos) correlates with the electronic nature of the diphosphine backbone [2].

TADF gold(I) OLED photophysics

Structural Distortion and Complexation Energetics: dppn vs. Proton Sponge Analogy

X-ray crystallographic analysis of [Pd(η³-allyl)(dppn)]BF₄ reveals that upon metal coordination, the dppn ligand undergoes a conformational change resulting in a P–Pd–P bite angle of 90.3° and a relief of intramolecular strain, with the P–P distance contracting from 3.05 Å in the free ligand to 2.95 Å in the complex [1]. This strain relief upon complexation, quantified as a free energy contribution of approximately 5–8 kJ/mol to the chelate effect, is analogous to the thermodynamic driving force observed upon protonation of 1,8-bis(dimethylamino)naphthalene (proton sponge) [2]. In contrast, flexible diphosphines such as dppe (P–P distance ~2.9 Å in free ligand) experience minimal strain change upon chelation, offering no comparable entropic advantage [3].

strain relief chelate effect X-ray crystallography thermodynamics

Metal Cluster Bond Activation: dppn vs. Ru₃(CO)₁₂ Reactivity

In reactions with Os₃(CO)₁₂ under refluxing toluene (110 °C, 24 h), dppn undergoes both C–H bond activation of phenyl groups and C–P bond cleavage of the P–naphthyl linkage, yielding four distinct cluster complexes including Os₃(μ-H)₂{μ-PPh₂(nap)PPh(C₆H₄)}₂(CO)₆ (1) and Os₂(μ-PPh₂){μ-PPh₂(nap)}(CO)₅ (3) [1]. Notably, the P–naphthyl cleavage product (3) is unique to the osmium system and is not observed in analogous reactions with Ru₃(CO)₁₂, where only C–H activation products were isolated [2]. This metal-dependent selectivity highlights dppn's capacity for divergent bond activation pathways not replicated by less strained diphosphines like dppm or dppe.

C–P cleavage osmium clusters C–H activation metal clusters

Procurement-Driven Application Scenarios for 1,8-Bis(diphenylphosphino)naphthalene


High-Throughput Palladium-Catalyzed Carbonylation Screening

When establishing a high-throughput screening workflow for reductive carbonylation of nitroarenes, dppn should be included as a benchmark rigid ligand. The 45% conversion achieved under standard conditions (80 °C, 60 bar CO, 6 h) outperforms dppp (30%) and dppe (10%) [1], providing a quantifiable baseline for evaluating new ligand architectures. Procurement of dppn in 1–5 g quantities supports initial screening campaigns where ligand rigidity is hypothesized to stabilize Pd(0)/Pd(II) intermediates and reduce catalyst decomposition [2].

Design of Lysosome-Targeting Anticancer Iridium Complexes

For medicinal chemistry programs targeting lysosomal cell death pathways, dppn is the preferred ligand scaffold based on the 73-fold potency enhancement of Ir3 (IC₅₀ = 0.14 μM) over cisplatin (IC₅₀ = 10.2 μM) in A549 cells [1]. The observed 13-fold superiority of Ir-dppn over the Ir-dppbz analogue confirms that the rigid naphthalene backbone is essential for lysosomal accumulation and caspase-dependent apoptosis [2]. Procurement of dppn at ≥95% purity is recommended for synthesizing theranostic iridium agents combining bioimaging and anticancer functionality .

TADF OLED Material Optimization: Green Emitter Tuning

In OLED materials research targeting green emission (~530 nm), dppn-derived gold(I) complexes offer a precisely tuned emission maximum of 532 nm with a 78% TADF contribution, positioning them between dppe (495 nm) and Xantphos (558 nm) analogues [1]. This quantifiable spectral position, combined with the high 78% TADF contribution, makes dppn the ligand of choice when designing emitters for display applications requiring CIE coordinates near (0.25, 0.55) [2]. Procurement should specify purity ≥97% to minimize quenching impurities that compromise TADF efficiency .

Synthesis of Novel Osmium Cluster Complexes via C–P Bond Activation

For organometallic cluster chemists targeting P–C bond cleavage products, dppn is uniquely suited based on its demonstrated reactivity with Os₃(CO)₁₂ to yield Os₂(μ-PPh₂){μ-PPh₂(nap)}(CO)₅ (3), a product class not accessible with Ru₃(CO)₁₂ or less strained diphosphines [1]. The ligand's high steric strain (P–P distance 3.05 Å vs. van der Waals sum 3.80 Å) [2] drives this divergent reactivity. Procurement of dppn for this application should be accompanied by rigorous exclusion of phosphine oxide impurities that inhibit metal cluster coordination .

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